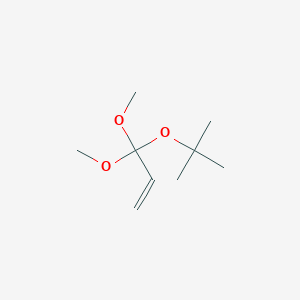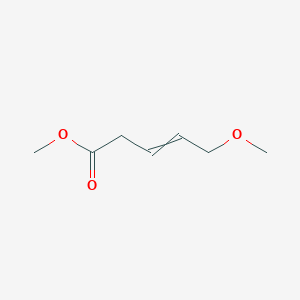![molecular formula C10H19N3O B14603942 1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl- CAS No. 61155-15-5](/img/structure/B14603942.png)
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl- is a bicyclic compound containing nitrogen atoms within its structure.
Preparation Methods
The synthesis of 1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl- typically involves the reaction of appropriate precursors under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using advanced techniques such as continuous flow reactors .
Chemical Reactions Analysis
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl- has found extensive applications in scientific research, including:
Organic Chemistry: It is used as a catalyst in various organic reactions, including polymer synthesis and recycling, as well as the synthesis of carboxylic acid derivatives.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development and biological studies, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, resulting in the desired effects .
Comparison with Similar Compounds
1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl- can be compared with other similar compounds, such as:
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): Both compounds are bicyclic and contain nitrogen atoms, but TBD is known for its application as a powerful organocatalyst.
3-methyl-3,10-diazabicyclo[4.3.1]decan-4-one hydrochloride: This compound shares a similar bicyclic structure but differs in the position and type of substituents.
The uniqueness of 1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl- lies in its specific substitution pattern and the resulting chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
61155-15-5 |
|---|---|
Molecular Formula |
C10H19N3O |
Molecular Weight |
197.28 g/mol |
IUPAC Name |
3-ethyl-7-methyl-1,3,7-triazabicyclo[4.3.1]decan-2-one |
InChI |
InChI=1S/C10H19N3O/c1-3-12-5-4-9-8-13(10(12)14)7-6-11(9)2/h9H,3-8H2,1-2H3 |
InChI Key |
OAJWETDCTBHIJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2CN(C1=O)CCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14603891.png)





![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)





